Alvimopan monohydrate
Übersicht
Beschreibung
Alvimopan monohydrate is a peripherally acting μ-opioid receptor antagonist. It is primarily used to accelerate the recovery of gastrointestinal function following bowel resection surgery. This compound is particularly effective in reducing postoperative ileus, a condition characterized by delayed gastrointestinal motility after surgery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alvimopan involves multiple steps, starting with the preparation of key intermediates. One common method includes the reaction of 4-phenylpiperidine with various reagents to form the desired product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: For industrial production, alvimopan is often prepared in solid form to enhance its bioavailability. The process involves dissolving chitosan in a medicinal solvent, adding alvimopan, and then using a glutaraldehyde aqueous solution. The mixture is then spray-dried to obtain alvimopan chitosan microspheres, which are further processed into tablets or capsules .
Analyse Chemischer Reaktionen
Types of Reactions: Alvimopan undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in alvimopan.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in the modification of alvimopan to create derivatives with different pharmacological properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures and pH levels to ensure optimal yields .
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Alvimopan monohydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of opioid receptor antagonists.
Biology: Investigated for its effects on gastrointestinal motility and recovery.
Medicine: Primarily used to treat postoperative ileus and accelerate gastrointestinal recovery. .
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Alvimopan monohydrate acts by competitively binding to μ-opioid receptors in the gastrointestinal tract. This binding prevents the activation of these receptors by endogenous or exogenous agonists, thereby reducing gastrointestinal motility. The compound’s selectivity for peripheral receptors is due to its pharmacokinetics, which limit its ability to cross the blood-brain barrier .
Vergleich Mit ähnlichen Verbindungen
Methylnaltrexone: Another μ-opioid receptor antagonist used to treat opioid-induced constipation.
Naloxone: A non-selective opioid antagonist used to reverse opioid overdoses.
Naldemedine: Used to treat opioid-induced constipation by blocking opioid receptors in the gut
Uniqueness of Alvimopan: Alvimopan’s primary uniqueness lies in its high selectivity for peripheral μ-opioid receptors, which minimizes central nervous system effects. This makes it particularly effective for postoperative ileus without affecting opioid-mediated analgesia .
Biologische Aktivität
Alvimopan monohydrate is a peripherally acting mu-opioid receptor antagonist (PAM-OR) primarily utilized to enhance gastrointestinal recovery after bowel surgery. Its unique mechanism of action, pharmacokinetics, and clinical efficacy have been extensively studied, leading to its approval by the FDA for specific surgical applications.
Alvimopan selectively binds to mu-opioid receptors located in the gastrointestinal tract, counteracting the constipating effects often induced by opioid analgesics without affecting central nervous system pathways. This competitive antagonism helps restore normal gastrointestinal motility and secretion in patients who have undergone surgeries that may impair gut function due to opioid use .
Pharmacokinetics
- Chemical Formula : CHNOS
- Molecular Weight : Approximately 460.6 g/mol
- Bioavailability : Limited (6% average, ranging from 1% to 19%)
- Absorption : Rapidly absorbed with a time to maximum concentration (T) of about 2 hours post-administration .
- Dosing : Typically administered at doses of 6 mg or 12 mg, twice daily for up to 7 days post-surgery .
Clinical Efficacy
Numerous clinical trials have demonstrated the effectiveness of alvimopan in accelerating gastrointestinal recovery following bowel resection surgery. Key findings include:
- Accelerated Recovery : Alvimopan significantly reduced the time to gastrointestinal recovery (GI-3 endpoint), with hazard ratios indicating an increase in recovery speed by approximately 28% for the 6 mg dose and 38% for the 12 mg dose compared to placebo (P ≤ 0.001) .
- Reduced Hospital Stay : Patients treated with alvimopan experienced a reduction in postoperative morbidity and had shorter hospital stays, with an average decrease of approximately 1.6 days compared to control groups .
Table 1: Summary of Clinical Trials Involving Alvimopan
Adverse Effects
While alvimopan is generally well tolerated, some common adverse effects include:
- Nausea
- Vomiting
- Abdominal distention
Serious adverse reactions are rare, making it a favorable option for postoperative management .
Eigenschaften
IUPAC Name |
2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4.H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);1H2/t18-,20-,25+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTFUWQLHMJPFG-NABRLNOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160641 | |
Record name | Alvimopan monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170098-38-1, 1383577-62-5 | |
Record name | Alvimopan dihydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170098-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alvimopan monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383577625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alvimopan monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALVIMOPAN MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28LAR2REDG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.